molecular formula C12H10O2S2 B1370907 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid CAS No. 931353-92-3

7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid

Cat. No. B1370907
M. Wt: 250.3 g/mol
InChI Key: OPUHVOSVZOTRAV-UHFFFAOYSA-N
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Description

“7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H10O2S2 . It’s available for purchase from various chemical suppliers .


Chemical Reactions Analysis

Specific chemical reactions involving “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Chemoselective Synthesis : A study demonstrated chemoselective synthesis techniques for related compounds, emphasizing the importance of specific conditions and agents, such as Et3SiH/I2, for the synthesis of complex molecules like 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Jayaraman, Sridharan, & Nagappan, 2010).

Chemical Properties and Reactions

  • Substitution Reactions : Research on similar compounds shows various substitution reactions, such as bromination and acetylation, indicating the potential chemical reactivity and modifications that can be applied to 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Chapman, Hughes, & Scrowston, 1971).

Novel Compound Synthesis

  • Synthesis of Novel Compounds : Studies have reported the synthesis of novel classes of compounds starting from similar carboxylate compounds, indicating the potential of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid as a precursor in synthesizing new chemical entities (Koza et al., 2013).

Pharmaceutical Research

  • Biologically Active Compounds : Research has been conducted on similar chemical structures to develop biologically active compounds. This suggests the potential of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid in pharmaceutical research (Chiriapkin, Kodonidi, & Larsky, 2021).

Chemical Structure Analysis

  • Structural Analysis : Studies involving X-ray diffraction and DFT-D calculations have been conducted on benzothiophene-based compounds. Such techniques could be applied to understand the structural and electronic properties of 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Dugarte-Dugarte et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

7-methyl-4,5-dihydrothieno[2,3-e][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-6-4-8-9(15-6)3-2-7-5-10(12(13)14)16-11(7)8/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUHVOSVZOTRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)CCC3=C2SC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
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7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
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7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
Reactant of Route 4
7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
Reactant of Route 5
7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
Reactant of Route 6
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7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid

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